molecular formula C10H21NO2 B141397 N-(1-pentoxyethyl)propanamide CAS No. 133492-61-2

N-(1-pentoxyethyl)propanamide

Cat. No.: B141397
CAS No.: 133492-61-2
M. Wt: 187.28 g/mol
InChI Key: RDLWVPHQCMWOGZ-UHFFFAOYSA-N
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Description

Propanamide derivatives are a class of organic compounds characterized by a propanamide backbone (CH₃CH₂CONH-) with varying substituents on the nitrogen atom. These compounds exhibit diverse chemical and pharmacological properties, making them valuable in pharmaceuticals, materials science, and agrochemicals.

Properties

CAS No.

133492-61-2

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(1-pentoxyethyl)propanamide

InChI

InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12)

InChI Key

RDLWVPHQCMWOGZ-UHFFFAOYSA-N

SMILES

CCCCCOC(C)NC(=O)CC

Canonical SMILES

CCCCCOC(C)NC(=O)CC

Synonyms

Propanamide, N-[1-(pentyloxy)ethyl]-

Origin of Product

United States

Comparison with Similar Compounds

Key Comparison :

Compound Substituents Molecular Weight (g/mol) Application Source
N-(1-pentoxyethyl)propanamide* Pentoxyethyl group Not available Hypothetical
Fentanyl analogs Piperidine + aryl groups 326–372 Analgesics

NSAID-Conjugated Propanamides

Propanamides derived from non-steroidal anti-inflammatory drugs (NSAIDs) demonstrate dual activity:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A naproxen-tryptamine conjugate synthesized via amide bond formation.

Comparison with Other NSAID Derivatives :

Compound Core Structure Biological Targets Notable Features Source
Naproxen-tryptamine conjugate Naproxen + indole FAAH, TRPV1, COX-2 Dual anti-inflammatory
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Sulfonamide + nitrophenyl Material science applications Reacts with citrate-capped LCMO to form new materials

Enzyme-Inhibiting Propanamides

Propanamides designed for acetylcholinesterase (AChE) inhibition include:

  • N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) : Identified via docking-based screening, this compound shows promise in neurodegenerative disease research .

Activity Data :

Compound Target Enzyme Application Source
ZINC72065926 Acetylcholinesterase Alzheimer’s therapy

Thioamide and Nitro-Substituted Propanamides

  • 2-(4-Methoxybenzenethio)propanamide : Synthesized via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol. Thioamide groups enhance metal-binding capacity, relevant in catalysis .
  • 2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide: Features cyano and nitro groups, which may influence electronic properties and stability .

Physical Properties :

Compound Melting Point (°C) Notable Features Source
Citrate-capped LCMO-propanamide Not explicitly stated New material formation

Research Implications and Gaps

Substituent-Driven Activity : Alkoxy groups (e.g., pentoxyethyl) may enhance solubility or bioavailability compared to aryl or piperidine substituents in opioids.

Synthetic Flexibility : Propanamides are amenable to diverse synthetic routes, including amide coupling (e.g., naproxen-tryptamine) and nucleophilic substitution (e.g., thioamides) .

Pharmacological Potential: Substitutions on the propanamide nitrogen dictate target specificity, as seen in opioid receptor binding versus enzyme inhibition.

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